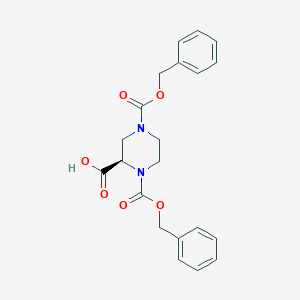

(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

Overview

Description

®-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at the 1 and 4 positions of a six-membered ring. This particular compound is characterized by the presence of benzyloxycarbonyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of protecting groups, such as benzyloxycarbonyl chloride, and reagents like sodium hydroxide or potassium hydroxide for deprotection steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups to create derivatives with different properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

®-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid has several scientific research applications, including:

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents

Biological Activity

(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

- Molecular Formula : C₁₃H₁₆N₂O₄

- Molecular Weight : 264.28 g/mol

- CAS Number : 256446-66-9

- Physical Form : Solid

- Purity : Approximately 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure facilitates interactions with enzymes and receptors, influencing several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

- Cellular Uptake : Due to its solubility characteristics, it is likely to penetrate cell membranes effectively, allowing for intracellular action.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of similar piperazine derivatives against various bacterial strains. Results indicated that compounds with a benzyloxycarbonyl group exhibited significant inhibitory effects on Gram-positive bacteria .

- The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic functions.

-

Anticancer Properties :

- Research has shown that piperazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. Specific studies on related compounds suggest that this compound may also exhibit similar properties .

- In vitro assays demonstrated cytotoxicity against various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

- Neuroprotective Effects :

Data Table: Biological Activity Summary

Properties

IUPAC Name |

(2R)-1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQFHIXVEGWTFS-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.